(1-Cyclohexyl-2,5-dioxo-imidazolidin-4-yl)-acetic acid

Physicochemical profiling Lipophilicity Drug-likeness

(1-Cyclohexyl-2,5-dioxo-imidazolidin-4-yl)-acetic acid (CAS 1008075-30-6; MFCD07391221) is a hydantoin-derivative organic acid with the molecular formula C11H16N2O4 and a molecular weight of 240.26 Da. The compound features a 2,5-dioxo-imidazolidine (hydantoin) core bearing an N1-cyclohexyl substituent and a C4-acetic acid side chain, and is supplied by multiple vendors at ≥95% purity as a solid screening compound for research use only.

Molecular Formula C11H16N2O4
Molecular Weight 240.259
CAS No. 1008075-30-6
Cat. No. B2591032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cyclohexyl-2,5-dioxo-imidazolidin-4-yl)-acetic acid
CAS1008075-30-6
Molecular FormulaC11H16N2O4
Molecular Weight240.259
Structural Identifiers
SMILESC1CCC(CC1)N2C(=O)C(NC2=O)CC(=O)O
InChIInChI=1S/C11H16N2O4/c14-9(15)6-8-10(16)13(11(17)12-8)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,12,17)(H,14,15)
InChIKeyPYFPTMQCFCCZFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Cyclohexyl-2,5-dioxo-imidazolidin-4-yl)-acetic acid (CAS 1008075-30-6): Chemical Identity, Hydantoin-Class Classification, and Procurement Baseline


(1-Cyclohexyl-2,5-dioxo-imidazolidin-4-yl)-acetic acid (CAS 1008075-30-6; MFCD07391221) is a hydantoin-derivative organic acid with the molecular formula C11H16N2O4 and a molecular weight of 240.26 Da . The compound features a 2,5-dioxo-imidazolidine (hydantoin) core bearing an N1-cyclohexyl substituent and a C4-acetic acid side chain, and is supplied by multiple vendors at ≥95% purity as a solid screening compound for research use only . It is classified in the MeSH thesaurus as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1], and has been deposited in ChEMBL (CHEMBL619995) with inhibitory activity tested against 5-lipoxygenase translocation in rat RBL-2H3 cells [2].

Why In-Class Hydantoin-Acetic Acid Analogs Cannot Simply Replace (1-Cyclohexyl-2,5-dioxo-imidazolidin-4-yl)-acetic acid in Research Programs


The hydantoin-acetic acid scaffold supports diverse N1-substitution patterns that profoundly alter lipophilicity, ionization state, target engagement, and synthetic derivatization potential. The cyclohexyl substituent at N1 in this compound confers a predicted LogP of 0.47 (ACD/Labs) and a LogD (pH 7.4) of −2.73 , creating a distinct physicochemical profile versus the unsubstituted hydantoin-5-acetic acid (CAS 5427-26-9; MW 158.11) or the N1-(4-chlorophenyl) analog (CAS 62848-53-7; MW 268.65) . Patent literature further establishes that the stereochemical configuration at C4 of the hydantoin ring is critical for pharmacological activity in this compound class [1], meaning that analogs lacking controlled stereochemistry or bearing different N1 substituents cannot be assumed to reproduce target binding, selectivity, or downstream biological effects without explicit comparative data.

Quantitative Differentiation Evidence for (1-Cyclohexyl-2,5-dioxo-imidazolidin-4-yl)-acetic acid Versus Closest Analogs


Predicted Lipophilicity (LogP) Differentiates N1-Cyclohexyl from N1-Aryl and Unsubstituted Hydantoin-Acetic Acid Analogs

The N1-cyclohexyl substituent produces a predicted ACD/LogP of 0.47 for the target compound , positioning it between the more polar unsubstituted hydantoin-5-acetic acid (predicted LogP approximately −0.5 to −0.8 based on the absence of lipophilic N-substitution; exact experimental value not located) and the more lipophilic N1-(4-chlorophenyl) analog (CAS 62848-53-7), where the aromatic chlorine substituent is expected to elevate LogP by approximately 1–2 units . This intermediate lipophilicity profile is relevant for membrane permeability and non-specific protein binding in cellular assays.

Physicochemical profiling Lipophilicity Drug-likeness Hydantoin derivatives

pH-Dependent Ionization (LogD) Profile Distinguishes Cyclohexyl-Substituted Hydantoin-Acetic Acid from Neutral N1-Substituted Analogs

The target compound exhibits strongly pH-dependent lipophilicity due to its free carboxylic acid moiety: predicted ACD/LogD is −1.06 at pH 5.5 and −2.73 at pH 7.4 . This represents a ΔLogD of 1.67 units between mildly acidic and physiological pH, indicating predominant ionization (carboxylate form) at physiological pH. By contrast, N1,N3-dialkyl analogs such as (1,3-dimethyl-2,5-dioxo-imidazolidin-4-yl)-acetic acid (which also bears a free COOH) would be expected to show a similar ionization shift but with a different absolute LogD offset reflecting the N3-methyl versus N3-H substitution. The N1-cyclohexyl group provides a moderate lipophilic anchor that partially offsets the carboxylate polarity at pH 7.4 compared with the unsubstituted parent.

Ionization state pH-dependent solubility Drug design Hydantoin carboxylic acid

MeSH-Curated Lipoxygenase Inhibitor Classification Provides Target-Class Differentiation from SOAT-1-Focused Dioxo-Imidazolidine Analogs

The Medical University of Lublin MeSH knowledge base classifies (1-Cyclohexyl-2,5-dioxo-imidazolidin-4-yl)-acetic acid as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. This pharmacological fingerprint diverges from the primary target annotation of the broader dioxo-imidazolidine patent class, which emphasizes SOAT-1 (Sterol-O-Acyl Transferase-1) inhibition for sebum control and cardiovascular applications [2]. The compound was also tested in ChEMBL for 5-lipoxygenase translocation inhibition in RBL-2H3 cells [3]. However, no quantitative IC50 data for any of these targets was publicly accessible at the time of this analysis; all differential pharmacology statements rest on target-class annotation rather than potency comparison.

Lipoxygenase inhibition Arachidonic acid cascade Inflammation targets MeSH pharmacology

Molecular Weight and Heavy Atom Count Differentiate Cyclohexyl-Substituted Hydantoin-Acetic Acid from Unsubstituted and Dimethyl Analogs for Biophysical Assay Design

The target compound has a molecular weight of 240.26 Da and 17 heavy atoms , placing it in the fragment-to-lead space. This distinguishes it from hydantoin-5-acetic acid (MW 158.11, 11 heavy atoms), which is a true fragment suitable for fragment-based drug discovery (FBDD), and from the N1-(4-chlorophenyl) analog (MW 268.65, 19 heavy atoms), which approaches lead-like size. The cyclohexyl group adds 82 Da and 6 heavy atoms relative to the unsubstituted core, a meaningful increment that affects ligand efficiency metrics and binding site occupancy.

Molecular weight Size-based differentiation Fragment-based screening Ligand efficiency

Stereochemical Center at C4 Creates Distinct Enantiomeric Identity Versus Achiral or Racemic Hydantoin-Acetic Acid Comparators

The compound possesses a single stereocenter at the C4 position of the imidazolidine ring. Patent US6018053 explicitly establishes that the pharmacological activity of (4-aryl-2,5-dioxoimidazolidin-1-yl)acetic acid derivatives depends on the configuration at C4, with R and S enantiomers exhibiting differential potency in cell adhesion and platelet aggregation assays [1]. Commercially, this compound is supplied with 'unknown' stereochemistry from ChemBridge/Hit2Lead , meaning procurement of enantiomerically defined material requires explicit specification. The unsubstituted hydantoin-5-acetic acid (CAS 5427-26-9) is achiral at the equivalent position (C5 of hydantoin numbering) when not further substituted, eliminating stereochemical complexity—but also eliminating the opportunity for stereospecific target interactions.

Chirality Stereochemistry Enantiomeric purity Hydantoin C4 configuration

Evidence-Backed Research and Procurement Application Scenarios for (1-Cyclohexyl-2,5-dioxo-imidazolidin-4-yl)-acetic acid (CAS 1008075-30-6)


Lipoxygenase Pathway Probe for Arachidonic Acid Cascade Studies Requiring Moderate Lipophilicity

Based on the MeSH classification as a lipoxygenase inhibitor [1] and the ChEMBL annotation of 5-lipoxygenase translocation inhibitory testing [2], this compound is positioned as a chemical probe for investigating lipoxygenase-dependent leukotriene biosynthesis. Its predicted LogP of 0.47 and LogD (pH 7.4) of −2.73 provide sufficient membrane permeability for cell-based assays while maintaining aqueous solubility superior to highly lipophilic aryl-substituted analogs. Researchers studying inflammatory mediator production in RBL-2H3 or related cell models may preferentially select this cyclohexyl-substituted compound when moderate lipophilicity is required to balance cell penetration against non-specific protein binding.

Fragment-to-Lead Optimization Starting Point with Defined Physicochemical Anchor

With a molecular weight of 240.26 Da and 17 heavy atoms , this compound occupies the upper fragment / lower lead-like chemical space. The cyclohexyl group provides a conformationally flexible, lipophilic anchor (6 additional heavy atoms vs. unsubstituted hydantoin-5-acetic acid) that can be exploited for structure-based design. The free carboxylic acid enables straightforward amide coupling for library synthesis, as evidenced by the numerous acetamide derivatives cataloged in vendor databases. Medicinal chemistry teams prosecuting lipoxygenase or related targets can use this compound as a scaffold for systematic SAR exploration, with the N1-cyclohexyl group serving as a fixed lipophilic element while the C4-acetic acid is diversified.

Stereochemistry-Dependent Pharmacology Studies in Hydantoin-Based Cell Adhesion Inhibition

Patent US6018053 demonstrates that the pharmacological activity of dioxo-imidazolidine acetic acid derivatives depends critically on the C4 configuration [3]. This compound, bearing a single stereocenter at C4, can serve as a model substrate for evaluating stereochemistry-activity relationships (SAR) in cell adhesion or platelet aggregation assays. Procurement of enantiomerically enriched material (requiring explicit specification beyond standard commercial offerings, which list stereochemistry as 'unknown' ) would enable direct comparison of R vs. S enantiomer potency, directly addressing the key variable identified in the patent literature for this chemotype.

Comparative Selectivity Screening Against SOAT-1 and Off-Target Enzymes

Given that the broader dioxo-imidazolidine patent class (US8445523) is primarily directed toward SOAT-1 inhibition with IC50 values ≤ 50 nM for optimized analogs [4], while this specific compound is MeSH-annotated as a lipoxygenase inhibitor [1], it represents a valuable tool for cross-target selectivity profiling. Screening this compound against both SOAT-1 and lipoxygenase isoforms would quantify the target selectivity shift conferred by the N1-cyclohexyl substitution pattern relative to the N1-aryl substitution prevalent in the SOAT-1 patent examples. Such data would directly inform whether the cyclohexyl group genuinely redirects target engagement from SOAT-1 toward lipoxygenase, providing a rational basis for scaffold selection in drug discovery programs.

Quote Request

Request a Quote for (1-Cyclohexyl-2,5-dioxo-imidazolidin-4-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.